N-Desbutyl-N-propyl Bumetanide-d5

Übersicht

Beschreibung

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .

Vorbereitungsmethoden

The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Wissenschaftliche Forschungsanwendungen

N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:

Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.

Biology: The compound is used in metabolic studies to trace metabolic pathways.

Medicine: It aids in the study of drug metabolism and pharmacokinetics.

Industry: The compound is utilized in the development of new pharmaceuticals and in environmental research .

Wirkmechanismus

The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.

Bumetanide: The parent compound, commonly used as a diuretic.

Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.

Biologische Aktivität

N-Desbutyl-N-propyl Bumetanide-d5 is a derivative of Bumetanide, a potent diuretic and antihypertensive agent primarily used in the treatment of edema associated with congestive heart failure and renal disease. This article delves into its biological activity, mechanism of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 28395-28-0 |

| Molecular Formula | C16H18N2O5S |

| Molecular Weight | 350.39 g/mol |

| Melting Point | Not Available |

| LogP | Not Available |

This compound is noted for its structural similarity to Bumetanide, featuring a propyl group substitution at the nitrogen atom, which may influence its biological properties and activity.

Bumetanide and its derivatives primarily function as selective inhibitors of the Na+-K+-Cl- cotransporter (NKCC), specifically NKCC1 and NKCC2. The inhibition of these transporters leads to increased excretion of sodium, chloride, and water, thus exerting a diuretic effect.

According to available data, this compound exhibits an IC50 value of approximately 0.68 μM for hNKCC1A and 4.0 μM for hNKCC2A, indicating its potency in inhibiting these transporters .

Pharmacological Effects

-

Diuretic Activity :

- This compound has been shown to effectively promote diuresis by inhibiting sodium reabsorption in the renal tubules.

-

Antihypertensive Effects :

- The compound has potential applications in managing hypertension due to its ability to reduce blood volume through diuresis.

-

Impact on Electrolyte Balance :

- As with other loop diuretics, caution is warranted regarding electrolyte imbalances (e.g., hypokalemia) that may arise from prolonged use.

Case Studies and Experimental Data

-

Stability Studies :

- Research indicates that formulations containing this compound can be affected by environmental factors such as pH and the presence of antioxidants. Formulations maintained at alkaline pH showed reduced formation of nitrosamine impurities, suggesting a pathway for improving the stability and safety profile of Bumetanide formulations .

- Toxicity Studies :

- Comparative Analysis with Other Derivatives :

Eigenschaften

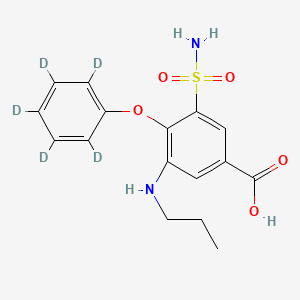

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.